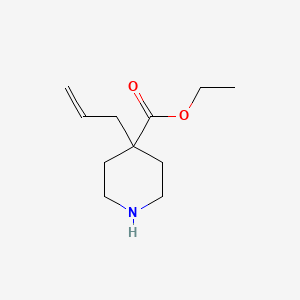

Ethyl 4-Allyl-4-piperidinecarboxylate

Description

Overview of Piperidine (B6355638) Scaffold in Synthetic Chemistry and Organic Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. nih.govchemicalbook.com Its prevalence is a testament to its favorable physicochemical properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.netsigmaaldrich.com The piperidine scaffold can influence properties such as membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net Consequently, the development of novel and efficient methods for the synthesis and functionalization of piperidine derivatives remains an active and significant area of research in organic chemistry. nih.govchemicalbook.com The versatility of the piperidine ring allows it to serve as a core structure for a wide range of biologically active molecules, including analgesics, antipsychotics, and antihistamines. nih.govmdpi.com

The synthesis of piperidine derivatives can be broadly categorized into two main approaches: the construction of the piperidine ring from acyclic precursors and the functionalization of a pre-existing piperidine or pyridine (B92270) ring. nih.govresearchgate.net Common methods for ring construction include intramolecular cyclization reactions, cycloadditions, and multicomponent reactions. nih.gov Functionalization of an existing ring often involves hydrogenation of pyridine precursors or direct C-H functionalization of the saturated piperidine ring. researchgate.netnih.gov

Importance of Quaternary Carbon Centers in Organic Synthesis

A quaternary carbon center, a carbon atom bonded to four other carbon atoms, represents a significant structural feature in many complex organic molecules and natural products. chemsrc.com The construction of these sterically congested centers poses a considerable challenge for synthetic chemists. google.com The presence of a quaternary carbon can impart unique conformational constraints and metabolic stability to a molecule. chemsrc.com In medicinal chemistry, the introduction of a quaternary center can lead to enhanced biological activity and selectivity. chemsrc.com

The synthesis of all-carbon quaternary stereocenters is a particularly demanding task in asymmetric synthesis. researchgate.netbiosynth.com Various synthetic strategies have been developed to address this challenge, including catalytic asymmetric conjugate additions, allylic alkylations, and Diels-Alder reactions. researchgate.netbiosynth.comsnnu.edu.cn The development of methods that can stereoselectively create these centers is crucial for the synthesis of enantiomerically pure pharmaceuticals and other chiral molecules. snnu.edu.cn

Contextualizing Ethyl 4-Allyl-4-piperidinecarboxylate within Piperidine Ring Systems

This compound is a piperidine derivative that features a key structural element: a quaternary carbon at the C4 position of the piperidine ring, substituted with both an allyl group and an ethyl carboxylate group. The synthesis of this specific motif, particularly the creation of the C4-quaternary center, is a notable synthetic challenge.

The parent compound, ethyl 4-piperidinecarboxylate, serves as a common starting material for the synthesis of various more complex piperidine derivatives. chemicalbook.comchemicalbook.comnih.gov The allylation of the C4 position of an N-protected ethyl 4-piperidinecarboxylate, such as the N-Boc derivative (Ethyl 1-boc-4-allyl-4-piperidinecarboxylate), is a key transformation to arrive at the target compound. sigmaaldrich.combiosynth.com This reaction typically involves the generation of an enolate at the C4 position, followed by quenching with an allyl electrophile, such as allyl bromide.

The presence of the allyl group offers a versatile handle for further synthetic transformations. The double bond of the allyl group can participate in a wide range of reactions, including olefin metathesis, epoxidation, and various addition reactions, allowing for the construction of more complex polycyclic piperidine scaffolds. acs.org

Research Gaps and Future Directions in Piperidine Derivative Synthesis

Despite significant advances, the synthesis of highly substituted and stereochemically complex piperidine derivatives continues to present challenges and opportunities for future research. One major area of focus is the development of more efficient and selective methods for the direct C-H functionalization of the piperidine ring. nih.govmdpi.com While methods exist for functionalization at various positions, achieving predictable regioselectivity and stereoselectivity, especially at the less reactive C3 and C4 positions, remains a significant hurdle. nih.gov

The development of catalytic asymmetric methods for the synthesis of piperidines with multiple stereocenters, including quaternary centers, is another critical research direction. nih.govacs.org While some successful strategies have been reported, there is a continuous need for more general and practical methods that can be applied to a wider range of substrates with high enantioselectivity. snnu.edu.cnacs.org Furthermore, the development of "green" synthetic methods that utilize non-toxic catalysts and environmentally benign reaction conditions is of growing importance. ajchem-a.com Future research will likely focus on the discovery of novel catalytic systems and synthetic strategies to address these challenges, enabling the efficient and sustainable synthesis of complex piperidine-based molecules for various applications.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-prop-2-enylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-3-5-11(10(13)14-4-2)6-8-12-9-7-11/h3,12H,1,4-9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYXOEDYIVTQDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of Ethyl 4 Allyl 4 Piperidinecarboxylate

Reactions of the Allyl Moiety

The allyl group, with its reactive C=C double bond and allylic C-H bonds, is a versatile handle for introducing structural diversity. wikipedia.org Its reactivity can be broadly categorized into electrophilic additions, radical reactions, and various functionalization and derivatization strategies. wikipedia.orgmdpi.com

Electrophilic Additions to the Double Bond

The electron-rich double bond of the allyl group is susceptible to attack by electrophiles. These reactions typically proceed via a carbocationic intermediate, leading to the formation of a more stable, saturated product. The regioselectivity of these additions is governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms.

Table 1: Examples of Electrophilic Addition Reactions

| Reagent | Product Type | Reaction Conditions |

| H-X (e.g., HBr) | Haloalkane | Typically in an inert solvent |

| H₂O / H⁺ | Alcohol | Acid-catalyzed hydration |

| X₂ (e.g., Br₂) | Dihaloalkane | Usually in an inert solvent like CH₂Cl₂ |

| Hg(OAc)₂, H₂O; then NaBH₄ | Alcohol (Oxymercuration-demercuration) | Mild conditions, avoids carbocation rearrangements |

Radical Reactions involving the Allyl Group

The allylic position is particularly reactive towards free radicals due to the resonance stabilization of the resulting allyl radical. wikipedia.org This allows for selective functionalization at the carbon adjacent to the double bond.

One of the most common radical reactions is allylic halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light. This reaction introduces a bromine atom at the allylic position, which can then serve as a leaving group for subsequent nucleophilic substitution reactions.

Another important radical reaction is the thiol-ene reaction, where a thiol is added across the double bond in the presence of a radical initiator. nih.gov This reaction is highly efficient and proceeds with anti-Markovnikov selectivity, providing a straightforward method for the introduction of sulfur-containing moieties. nih.gov

Functionalization and Derivatization of the Allyl Group

The allyl group can be transformed into a wide array of other functional groups, significantly expanding the synthetic utility of ethyl 4-allyl-4-piperidinecarboxylate. mdpi.com

Oxidative Cleavage: Ozonolysis (O₃ followed by a reductive or oxidative workup) can cleave the double bond to yield aldehydes or carboxylic acids, respectively. This provides a route to shorten the carbon chain and introduce oxygen-containing functional groups.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a range of functionalities.

Hydroboration-Oxidation: This two-step process provides a complementary method to acid-catalyzed hydration for the synthesis of alcohols. It proceeds with anti-Markovnikov selectivity, yielding the terminal alcohol.

Metathesis: Olefin metathesis, particularly cross-metathesis with other alkenes, offers a powerful tool for carbon-carbon bond formation and the synthesis of more complex molecular architectures.

Reactions of the Ester Functional Group

The ethyl ester group in this compound is a key functional handle that can undergo several important transformations, most notably hydrolysis and transesterification.

Hydrolysis to Carboxylic Acid

The ester can be hydrolyzed to the corresponding carboxylic acid, 4-allyl-4-piperidinecarboxylic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The reaction is typically carried out by heating the ester in the presence of a strong acid like sulfuric acid or hydrochloric acid in an aqueous solution.

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The reaction is typically carried out using a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the carboxylic acid.

A general procedure for the hydrolysis of a similar compound, ethyl 4-piperidinecarboxylate, involves dissolving it in ethanol (B145695), adding thionyl chloride, and refluxing the mixture. chemicalbook.com This is followed by extraction and purification to yield the carboxylic acid. chemicalbook.com

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. organic-chemistry.org This reaction is typically catalyzed by an acid or a base. organic-chemistry.org For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield mthis compound and ethanol. This reaction is an equilibrium process, and the equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the alcohol byproduct (ethanol in this case). Various catalysts, including metal salts like scandium triflate, can be employed to facilitate this transformation under mild conditions. organic-chemistry.org

Amidation and Reduction to Alcohols

The ethyl ester group in this compound is amenable to several important transformations, including amidation and reduction to the corresponding primary alcohol.

Amidation: The conversion of the ethyl ester to an amide can be achieved through direct aminolysis or by a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling. Direct aminolysis typically requires high temperatures and pressures or the use of a catalyst. A more common laboratory-scale approach involves the initial hydrolysis of the ester to the corresponding carboxylic acid, which is then activated for coupling with an amine. For instance, a related compound, piperidine-4-carboxylic acid, can be condensed with various amines in the presence of a coupling agent like titanium tetrachloride (TiCl₄) in pyridine (B92270) at 85°C to yield the corresponding amides in moderate to excellent yields. organic-chemistry.org While specific examples for this compound are not prevalent in the literature, the general principles of these reactions are well-established.

Reduction to Alcohols: The ethyl ester can be readily reduced to the corresponding primary alcohol, (4-allyl-piperidin-4-yl)methanol, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent commonly employed for this transformation. illinois.edunih.gov The reaction is typically carried out in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). chemrxiv.org The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester, leading to an aldehyde intermediate which is then further reduced to the primary alcohol. illinois.edunih.gov It is important to note that LiAlH₄ is a very strong reducing agent and will also reduce other susceptible functional groups if present. illinois.edu

Table 1: Representative Amidation and Reduction Reactions

| Transformation | Reagents and Conditions | Product Type | Yield | Reference |

| Amidation (via carboxylic acid) | 1. NaOH (aq), heat2. Amine, TiCl₄, Pyridine, 85°C | 4-Allyl-4-piperidinecarboxamide | Moderate to Excellent | organic-chemistry.org |

| Reduction to Alcohol | LiAlH₄, Diethyl ether or THF | (4-Allyl-piperidin-4-yl)methanol | High | illinois.edunih.govchemrxiv.org |

Transformations at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a key site for a variety of functionalization reactions, including alkylation, acylation, and the introduction of protecting groups.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of this compound can be alkylated using various alkylating agents. A common method involves the reaction with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. For example, N-benzylation of piperidine derivatives can be achieved using benzyl (B1604629) bromide and a base like triethylamine (B128534) in a suitable solvent. acs.org A patent describes the N-alkylation of related 4-substituted piperidine-4-carboxylates with various alkyl and benzyl groups. researchgate.net

N-Acylation: N-acylation can be accomplished by reacting the piperidine nitrogen with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction introduces an acyl group onto the nitrogen atom, forming an N-acylpiperidine derivative. For instance, N-substituted piperidines have been synthesized with various acyl groups, including benzoyl and cyclohexanoyl groups. nih.gov

Nucleophilic Substitutions involving the Nitrogen

While the piperidine nitrogen is a nucleophile and readily participates in N-alkylation and N-acylation as described above, it can also be a component in more complex synthetic strategies involving its nucleophilicity. For example, the synthesis of N-aryl piperidines can be achieved through a pyridine ring-opening and ring-closing sequence involving Zincke imine intermediates, where an aniline (B41778) derivative acts as the nucleophile. researchgate.net Palladium-catalyzed reactions of propargyl carbonates with diamine nucleophiles can also be used to construct highly substituted piperazine (B1678402) and related nitrogen heterocycles, showcasing the versatility of nitrogen nucleophiles in complex cyclization reactions. nih.gov

Formation and Cleavage of Protecting Groups (e.g., Boc, Benzyl)

To control the reactivity of the piperidine nitrogen during synthetic sequences, protecting groups are often employed. The tert-butoxycarbonyl (Boc) and benzyl (Bn) groups are common choices.

Boc Protection and Deprotection: The N-Boc protecting group can be introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.gov The resulting N-Boc protected compound, ethyl 1-(tert-butoxycarbonyl)-4-allyl-4-piperidinecarboxylate, is stable to a wide range of reaction conditions. nih.gov Cleavage of the Boc group is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid in an organic solvent. acs.org

Benzyl Protection and Deprotection: The N-benzyl group is another common protecting group. As mentioned in section 3.3.1, it can be introduced via N-alkylation with benzyl bromide. acs.org A key advantage of the benzyl group is its removal by catalytic hydrogenolysis. This is typically performed using hydrogen gas and a palladium catalyst (e.g., Pd/C) in a solvent like methanol or ethanol. nih.gov This method allows for the deprotection of the nitrogen under relatively mild conditions.

Table 2: Protecting Group Manipulations

| Reaction | Reagents and Conditions | Product | Reference |

| N-Boc Protection | Boc₂O, Base (e.g., Et₃N), DCM | Ethyl 1-(tert-butoxycarbonyl)-4-allyl-4-piperidinecarboxylate | nih.gov |

| N-Boc Cleavage | TFA, DCM or HCl in organic solvent | This compound | acs.org |

| N-Benzylation | Benzyl bromide, Base (e.g., Et₃N) | Ethyl 1-benzyl-4-allyl-4-piperidinecarboxylate | acs.org |

| N-Benzyl Cleavage | H₂, Pd/C, Methanol or Ethanol | This compound | nih.gov |

Reactions at the Piperidine Ring Carbon Centers

Functionalization at Unsubstituted Positions

Direct functionalization of the C-H bonds at the unsubstituted positions (C2, C3, C5, and C6) of the piperidine ring represents a powerful strategy for introducing molecular complexity. While specific examples for this compound are scarce, recent advances in C-H activation provide insights into the potential reactivity of this scaffold.

Transition metal catalysis, particularly with palladium and rhodium, has emerged as a key tool for the site-selective functionalization of piperidines. acs.org The regioselectivity of these reactions is often controlled by the choice of catalyst and any directing groups present on the substrate. For instance, rhodium-catalyzed C-H insertion reactions using diazo compounds can lead to functionalization at the C2 position of N-Boc protected piperidines. nih.govacs.org The C3 position is generally less reactive due to the inductive effect of the nitrogen, but indirect methods for its functionalization have been developed. nih.govacs.org Palladium-catalyzed C-H arylation has been shown to occur at the C4 position of piperidines bearing a C3-directing group, demonstrating that remote C-H bonds can be selectively targeted. acs.org

While the 4,4-disubstitution pattern of this compound presents a steric challenge, the development of new catalysts and directing group strategies continues to expand the possibilities for late-stage functionalization of such complex piperidine cores.

Table 3: Potential C-H Functionalization Reactions

| Position | Catalyst System | Reaction Type | Product Type | Reference |

| C2 | Rhodium(II) catalysts | C-H Insertion | 2-Substituted piperidine | nih.govacs.org |

| C3 | Indirect methods (e.g., ring opening) | C-H Functionalization | 3-Substituted piperidine | nih.govacs.org |

| C4 (of a C3-substituted piperidine) | Palladium catalysts | C-H Arylation | 4-Arylpiperidine | acs.org |

Ring-Opening Reactions of the Piperidine System

The piperidine ring in this compound is a stable, saturated heterocycle. Cleavage of the carbon-nitrogen bonds to open the ring system is not spontaneous and requires specific chemical activation of the nitrogen atom. The most common strategies involve converting the secondary amine into a derivative with a better leaving group, such as a quaternary ammonium (B1175870) salt or an N-cyanamide. Based on these activation methods, several classical ring-opening reactions can be postulated for this compound.

Hofmann Elimination

The Hofmann elimination is a foundational reaction for the ring-opening of cyclic amines. wikipedia.orgchadsprep.com The process involves two key steps:

Exhaustive Methylation: The piperidine nitrogen is treated with an excess of methyl iodide (CH₃I). This converts the secondary amine into a quaternary ammonium iodide salt, specifically N,N-dimethyl-4-allyl-4-(ethoxycarbonyl)piperidinium iodide. chadsprep.com This transformation changes the nitrogen-containing group into a good leaving group. byjus.commasterorganicchemistry.com

Elimination: The resulting salt is treated with a base, classically silver oxide (Ag₂O) in water, which generates a hydroxide salt, followed by heating. wikipedia.orgbyjus.com The hydroxide ion acts as a base, abstracting a proton from a β-carbon (a carbon atom adjacent to the nitrogen). In the piperidine ring, these are the C2 and C6 positions. The elimination proceeds via an E2 mechanism, leading to the cleavage of the C-N bond and the formation of an alkene. chadsprep.com

Due to the steric bulk of the quaternary ammonium leaving group, the reaction preferentially follows the "Hofmann rule," where the proton is abstracted from the least sterically hindered β-carbon, leading to the least substituted alkene product. wikipedia.orgmasterorganicchemistry.com For the piperidine ring of this compound, this reaction would result in the opening of the ring to form a diene.

Von Braun Reaction

Another classical method for the cleavage of cyclic amines is the von Braun reaction, which utilizes cyanogen (B1215507) bromide (BrCN). In this reaction, the secondary amine attacks the cyanogen bromide, leading to the formation of an N-cyano derivative and the expulsion of a bromide ion. The bromide ion then acts as a nucleophile, attacking one of the carbons adjacent to the newly formed N-cyanamide (C2 or C6) in an Sₙ2 reaction. This results in the cleavage of a C-N bond and the formation of a ring-opened product that is a bromoalkyl-substituted cyanamide. This method is particularly noted in the synthesis and degradation of alkaloids like coniine. wikipedia.org

The following table summarizes the potential ring-opening reactions for this compound.

| Reaction Name | Reagents | Intermediate | Predicted Ring-Opened Product |

| Hofmann Elimination | 1. Excess CH₃I2. Ag₂O, H₂O, Heat | N,N-dimethyl-4-allyl-4-(ethoxycarbonyl)piperidinium hydroxide | Ethyl 4-allyl-4-(N,N-dimethylaminomethyl)hepta-1,6-dienoate |

| von Braun Reaction | BrCN | N-Cyano-4-allyl-4-(ethoxycarbonyl)piperidinium bromide | Ethyl 4-allyl-4-cyanoaminomethyl-6-bromo-1-hexene |

Rearrangement Reactions and Conformational Dynamics

The presence of an allyl group at a quaternary center adjacent to the piperidine nitrogen introduces the potential for sigmatropic rearrangements and dictates the molecule's preferred three-dimensional shape.

Rearrangement Reactions: The Aza-Cope Rearrangement

The aza-Cope rearrangement is a powerful wikipedia.orgwikipedia.org-sigmatropic rearrangement analogous to the all-carbon Cope rearrangement. wikipedia.org These reactions are valuable for their ability to construct complex molecular architectures. wikipedia.org For a rearrangement to occur in this compound, the piperidine nitrogen must be part of a 1,5-diene-like system. The parent compound itself is not suitably configured for this reaction.

However, functionalization of the piperidine nitrogen, for instance by N-allylation, would generate a substrate capable of undergoing a 3-aza-Cope rearrangement . This reaction, sometimes referred to as an amino-Claisen rearrangement, can be used to form larger heterocyclic rings. wikipedia.org

The hypothetical N-allylation of this compound would produce N-allyl-4-allyl-4-(ethoxycarbonyl)piperidine. Upon heating, this molecule could undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement. The reaction would proceed through a cyclic, six-membered transition state, leading to the formation of a nine-membered medium-sized ring, specifically an azacyclononene derivative. The driving force for such rearrangements can be influenced by factors such as the release of ring strain or the formation of more stable products.

| Reaction Type | Required Precursor | Reaction Condition | Predicted Rearranged Product |

| 3-Aza-Cope Rearrangement | N-allyl-4-allyl-4-(ethoxycarbonyl)piperidine | Thermal (Heating) | Ethyl 5-allylideneazacyclononane-2-carboxylate |

Conformational Dynamics

The three-dimensional structure of this compound is governed by the conformational preferences of its six-membered piperidine ring.

Chair Conformation : Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. nih.gov This conformation is a key feature in many piperidin-4-one derivatives. chemrevlett.com

Substituent Orientation : The compound possesses a quaternary carbon at the C4 position, bearing both an allyl group and an ethyl carboxylate group. In the chair conformation, one of these substituents must occupy an axial position while the other occupies an equatorial position. The relative energetic preference for which group is axial versus equatorial determines the dominant conformer. While larger groups generally prefer the more spacious equatorial position to avoid steric clashes (1,3-diaxial interactions), the energetic difference between an axial allyl and an axial ethyl carboxylate group would determine the conformational equilibrium.

Nitrogen Inversion and Protonation : As a secondary amine, the nitrogen atom undergoes rapid inversion of its lone pair of electrons. Upon protonation, this inversion ceases, and the N-H bond will have a specific axial or equatorial preference. Studies on similar 4-substituted piperidinium (B107235) salts have shown that protonation can stabilize conformers where polar substituents are in the axial position due to electrostatic interactions. nih.gov

The conformational dynamics are crucial as the specific three-dimensional arrangement of the functional groups can significantly influence the molecule's reactivity and its interactions in biological systems. nih.govnih.gov

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of Ethyl 4-Allyl-4-piperidinecarboxylate offers a detailed map of the proton environments within the molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton, while the coupling constants (J), measured in Hertz (Hz), reveal the connectivity between neighboring protons.

A thorough analysis of the spectrum allows for the assignment of each signal to a specific proton or group of protons in the molecule. The ethyl ester moiety is characterized by a quartet and a triplet. The methylene (B1212753) protons (-OCH₂CH₃) typically appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-OCH₂CH₃) resonate as a triplet.

The allyl group protons exhibit characteristic signals in the olefinic region of the spectrum. The internal methine proton (-CH=CH₂) typically appears as a complex multiplet due to coupling with both the terminal vinyl protons and the adjacent allylic methylene protons. The two terminal vinyl protons (=CH₂) are often diastereotopic and appear as distinct multiplets.

The protons of the piperidine (B6355638) ring give rise to a series of signals whose chemical shifts and multiplicities depend on their axial or equatorial orientation and their proximity to the nitrogen atom and the quaternary carbon at the 4-position. The protons on the carbons adjacent to the nitrogen (C2 and C6) are typically deshielded and appear at a lower field compared to the protons at C3 and C5.

Interactive ¹H NMR Data Table for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₂CH₃ | Data not available | Quartet | Data not available |

| -CH=CH₂ | Data not available | Multiplet | Data not available |

| =CH₂ (trans) | Data not available | Multiplet | Data not available |

| =CH₂ (cis) | Data not available | Multiplet | Data not available |

| -CH₂-CH=CH₂ | Data not available | Doublet | Data not available |

| Piperidine H2/H6 (axial) | Data not available | Multiplet | Data not available |

| Piperidine H2/H6 (equatorial) | Data not available | Multiplet | Data not available |

| Piperidine H3/H5 (axial) | Data not available | Multiplet | Data not available |

| Piperidine H3/H5 (equatorial) | Data not available | Multiplet | Data not available |

| -NH- | Data not available | Broad Singlet | Data not available |

| -OCH₂CH₃ | Data not available | Triplet | Data not available |

Note: Specific chemical shift and coupling constant values are dependent on the solvent and the spectrometer frequency. The data presented here are generalized assignments.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon and its electronic environment. chemicalbook.com

The carbonyl carbon of the ester group (C=O) is typically observed in the downfield region of the spectrum, usually around 170-180 ppm. The quaternary carbon at the 4-position of the piperidine ring, being bonded to four other carbon atoms, will also have a characteristic chemical shift. The carbons of the allyl group will appear in both the aliphatic and olefinic regions. The olefinic carbons (-CH=CH₂) resonate at a lower field (typically 110-140 ppm) compared to the aliphatic methylene carbon (-CH₂-). The carbons of the ethyl group and the piperidine ring will have signals in the upfield region of the spectrum. chemicalbook.com

Interactive ¹³C NMR Data Table for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester) | Data not available |

| -C H=CH₂ | Data not available |

| -CH=C H₂ | Data not available |

| C4 (Piperidine) | Data not available |

| -OC H₂CH₃ | Data not available |

| C2/C6 (Piperidine) | Data not available |

| C3/C5 (Piperidine) | Data not available |

| -C H₂-CH=CH₂ | Data not available |

| -OCH₂C H₃ | Data not available |

Note: The chemical shifts are approximate and can vary based on experimental conditions.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds. This is crucial for tracing the connectivity within the ethyl, allyl, and piperidine ring systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. Each cross-peak links a proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (which have no attached protons) and for connecting different fragments of the molecule, such as the allyl group and the ethyl ester to the piperidine ring at the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks indicate that two protons are close in space, even if they are not directly connected through bonds. This is valuable for determining the stereochemistry and conformation of the piperidine ring and the relative orientation of the substituents.

Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure of this compound, confirming the connectivity and stereochemical arrangement of all its constituent atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. chemicalbook.com

The IR spectrum of this compound will exhibit several characteristic absorption bands that confirm the presence of the ester and alkene functionalities. chemicalbook.com

Ester Group: The most prominent feature of the ester group is the strong absorption band due to the carbonyl (C=O) stretching vibration. This band typically appears in the region of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester will also give rise to characteristic bands, usually in the 1300-1000 cm⁻¹ region.

Alkene Group: The presence of the allyl group is confirmed by several bands. The C=C stretching vibration of the double bond will cause a moderate absorption band around 1645 cm⁻¹. The =C-H stretching vibrations of the vinyl protons typically appear above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. The out-of-plane bending vibrations of the =C-H bonds give rise to strong bands in the 1000-650 cm⁻¹ region, which can be diagnostic for the substitution pattern of the alkene.

The piperidine ring also contributes to the IR spectrum. The N-H stretching vibration of the secondary amine in the piperidine ring will be observed as a moderate absorption band in the region of 3500-3300 cm⁻¹, which may be broad. The C-N stretching vibrations will appear in the 1250-1020 cm⁻¹ range. The C-H stretching vibrations of the methylene groups in the ring will be seen in the 3000-2850 cm⁻¹ region, and their bending vibrations will appear around 1470-1450 cm⁻¹.

Interactive IR Absorption Data Table for this compound

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | Secondary Amine (Piperidine) | 3500 - 3300 |

| =C-H Stretch | Alkene | 3100 - 3000 |

| C-H Stretch | Alkane (Piperidine, Ethyl, Allyl) | 3000 - 2850 |

| C=O Stretch | Ester | 1750 - 1735 |

| C=C Stretch | Alkene | ~1645 |

| C-H Bend | Alkane | 1470 - 1450 |

| C-N Stretch | Amine | 1250 - 1020 |

| C-O Stretch | Ester | 1300 - 1000 |

| =C-H Bend (out-of-plane) | Alkene | 1000 - 650 |

Note: The exact positions and intensities of the absorption bands can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of "this compound" through the analysis of its fragmentation patterns.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₁H₂₀NO₂⁺ | 198.1489 |

| [M+Na]⁺ | C₁₁H₁₉NNaO₂⁺ | 220.1308 |

This high level of mass accuracy allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Electron ionization (EI) mass spectrometry of piperidine derivatives typically induces fragmentation patterns that provide significant structural information. nih.gov Although a specific mass spectrum for "this compound" is not published, its fragmentation can be predicted based on the known behavior of related structures, such as "Ethyl 4-piperidinecarboxylate" and other 4,4-disubstituted piperidines. nih.govsci-hub.stnih.govlibretexts.org

The molecular ion ([M]⁺) would be expected at an m/z corresponding to its molecular weight (197.27 g/mol ). Key fragmentation pathways would likely involve:

Alpha-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. libretexts.org This would result in the loss of an ethyl group from the piperidine ring, leading to a stable radical cation.

Loss of the Ester Group: Fragmentation of the ethyl ester moiety is another prominent pathway. This can occur through the loss of an ethoxy radical (•OCH2CH3, 45 u) or ethylene (B1197577) (C2H4, 28 u) via a McLafferty rearrangement. libretexts.orgresearchgate.net

Loss of the Allyl Group: The allyl substituent at the C4 position can be lost as an allyl radical (•CH2CH=CH2, 41 u), resulting in a fragment ion corresponding to the "Ethyl 4-piperidinecarboxylate" cation.

Ring Opening: Cleavage of the piperidine ring itself can lead to a variety of smaller fragment ions.

The fragmentation of "Ethyl 4-piperidinecarboxylate" often shows a base peak at m/z 57. nih.gov For "this compound," the presence of the additional allyl group would lead to a more complex spectrum with additional characteristic peaks.

X-ray Crystallography of Related Piperidine Derivatives for Solid-State Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a crystal structure for "this compound" has not been reported, analysis of related piperidine derivatives offers valuable insights into its likely solid-state conformation. nih.gov

Studies on various N-substituted and 4-substituted piperidines reveal that the piperidine ring typically adopts a chair conformation, as it is the most stable arrangement. bldpharm.comresearchgate.net For instance, the crystal structure of phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone shows a piperidine ring in a chair conformation, although a twisted boat conformation was also observed due to positional disorder. researchgate.net

In the case of "this compound," the presence of two substituents at the C4 position (an allyl group and an ethyl carboxylate group) would likely influence the puckering of the piperidine ring. The steric bulk of these groups would dictate their axial or equatorial orientation in the preferred chair conformation. It is generally expected that larger substituents will favor the equatorial position to minimize steric hindrance.

Applications and Role in Advanced Chemical Research

Ethyl 4-Allyl-4-piperidinecarboxylate as a Privileged Scaffold for Complex Molecule Synthesis

In the realm of medicinal chemistry, the piperidine (B6355638) ring is considered a "privileged scaffold." This means that this particular structure is frequently found in a wide variety of biologically active compounds and approved drugs. This compound, and its N-protected form, Ethyl 1-boc-4-allyl-4-piperidinecarboxylate, are highly valued as starting materials for creating complex molecules. biosynth.com The presence of the allyl group and the ester allows for a diverse range of chemical transformations, enabling the synthesis of intricate molecular architectures that are often required for therapeutic efficacy.

Development of Novel Piperidine-Based Building Blocks for Organic Synthesis

This compound is not only used to create final target molecules but also to develop new, more complex building blocks for organic synthesis. biosynth.com Chemists can modify the allyl group, the ester, or the piperidine nitrogen to create a variety of derivatives. These new building blocks can then be used in further synthetic steps to construct even more elaborate molecules. This modular approach is highly efficient in drug discovery and materials science, allowing for the rapid generation of diverse chemical libraries. For instance, the N-protected version, Ethyl 1-boc-4-allyl-4-piperidinecarboxylate, is described as a versatile building block for the synthesis of various chemical products, including pharmaceuticals. biosynth.com

Precursor in Research on Ring System Transformations

The piperidine ring in this compound can be used as a starting point to create different ring systems. Through various chemical reactions, the six-membered piperidine ring can be expanded, contracted, or rearranged to form other heterocyclic structures. This area of research is crucial for discovering new classes of compounds with potentially novel biological activities.

Utilization in the Synthesis of Mechanistic Probes

To understand how a drug or a biologically active molecule works, scientists often use "mechanistic probes." These are modified versions of the active molecule that can be used to study its interactions with biological targets. This compound can be used to synthesize these probes. For example, the allyl group can be modified to include a reporter tag or a reactive group that can covalently bind to its target, allowing for its identification and study.

Design and Synthesis of Functionalized Piperidine Libraries for Chemical Biology Studies

Chemical biology often requires the screening of large numbers of related compounds to identify new leads for drug development or to probe biological pathways. This compound is an excellent starting material for creating "libraries" of functionalized piperidines. chemicalbook.com By systematically varying the chemical groups attached to the piperidine scaffold, researchers can generate a diverse collection of molecules. These libraries can then be tested for their biological activity, providing valuable information about structure-activity relationships.

Role in the Exploration of Novel Reaction Pathways and Methodologies

The unique reactivity of this compound also makes it a valuable tool for discovering and developing new chemical reactions. biosynth.com The presence of multiple functional groups allows chemists to test new catalytic systems and reaction conditions. For example, the allyl group can participate in a variety of metal-catalyzed cross-coupling reactions, while the ester can be used to explore new methods for amide bond formation. These studies not only expand the toolkit of synthetic chemists but can also lead to more efficient and environmentally friendly ways of making important molecules.

Compound Information

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-Allyl-4-piperidinecarboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or allylation of piperidine derivatives. A common approach involves the alkylation of ethyl 4-piperidinecarboxylate with allyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Reaction temperature and solvent polarity critically impact regioselectivity and yield. For example, elevated temperatures (80–100°C) favor allylation, while polar aprotic solvents like DMF enhance reaction rates. Purity (>98%) is achievable through column chromatography with ethyl acetate/hexane gradients, as validated by HPLC analysis .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Key analytical techniques include:

- ¹H/¹³C NMR : Confirm allyl group integration (δ 5.2–5.8 ppm for vinyl protons; δ 115–135 ppm for sp² carbons) and piperidine ring conformation (e.g., axial/equatorial proton coupling constants) .

- Mass Spectrometry : High-resolution ESI-MS (e.g., Q Exactive Orbitrap) provides accurate molecular ion peaks (e.g., m/z 211.157 for [M+H]⁺) and fragmentation patterns to verify substituent placement .

- FT-IR : Characterize carbonyl (C=O stretch at ~1730 cm⁻¹) and allyl C-H stretches (3080–2980 cm⁻¹) .

Q. What are the optimal storage conditions to ensure compound stability?

Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture or strong oxidizing agents, which may hydrolyze the ester group or oxidize the allyl moiety . Stability studies recommend periodic purity checks via TLC or HPLC every 6 months .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for allyl group reactions, such as cross-coupling or cycloadditions. Key parameters include:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the piperidine ring and allyl group.

- Frontier Molecular Orbitals (HOMO/LUMO) : Predict regioselectivity in Pd-catalyzed allylic substitutions .

Experimental validation via kinetic studies (e.g., monitoring reaction progress by ¹H NMR) is essential to refine computational predictions .

Q. What strategies resolve contradictions in reported biological activity data for piperidinecarboxylate derivatives?

Discrepancies often arise from:

- Solvent Effects : Dimethyl sulfoxide (DMSO) may induce aggregation, skewing IC₅₀ values. Use ≤0.1% DMSO in bioassays .

- Stereochemical Variants : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) to assess stereospecific activity .

- Metabolite Interference : LC-MS/MS can differentiate parent compound signals from metabolites in cell-based assays .

Q. How can this compound serve as a scaffold for synthesizing complex heterocycles?

The allyl group enables diverse transformations:

- Ring-Closing Metathesis (RCM) : Use Grubbs catalyst (5 mol%) to generate bicyclic piperidines (e.g., 7-membered rings) in refluxing CH₂Cl₂ .

- Epoxidation : Treat with m-CPBA to form epoxides for subsequent nucleophilic ring-opening reactions .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives yields triazole-linked hybrids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.